molecular formula C8H13F3N2O3 B13534000 3-Amino-1-methylcyclobutane-1-carboxamide,trifluoroaceticacid

3-Amino-1-methylcyclobutane-1-carboxamide,trifluoroaceticacid

Cat. No.: B13534000
M. Wt: 242.20 g/mol
InChI Key: VVPUMGNYWMRDMC-UHFFFAOYSA-N
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Description

3-amino-1-methylcyclobutane-1-carboxamide; trifluoroacetic acid is a compound that combines an amino acid derivative with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-methylcyclobutane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-methylcyclobutane-1-carboxylic acid with ammonia or an amine source to form the carboxamide derivative. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-methylcyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

3-amino-1-methylcyclobutane-1-carboxamide; trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-1-methylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-methylcyclobutane-1-carboxylic acid: This compound is similar but lacks the carboxamide group.

    3-amino-1-methylcyclobutane-1-carboxamide: This compound is similar but does not include trifluoroacetic acid.

Uniqueness

3-amino-1-methylcyclobutane-1-carboxamide; trifluoroacetic acid is unique due to the presence of both the carboxamide and trifluoroacetic acid moieties. This combination enhances its chemical stability and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13F3N2O3

Molecular Weight

242.20 g/mol

IUPAC Name

3-amino-1-methylcyclobutane-1-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H12N2O.C2HF3O2/c1-6(5(8)9)2-4(7)3-6;3-2(4,5)1(6)7/h4H,2-3,7H2,1H3,(H2,8,9);(H,6,7)

InChI Key

VVPUMGNYWMRDMC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)N)C(=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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